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molecular formula C10H13NO3 B1581567 N-(2,5-Dimethoxyphenyl)acetamide CAS No. 3467-59-2

N-(2,5-Dimethoxyphenyl)acetamide

Cat. No. B1581567
M. Wt: 195.21 g/mol
InChI Key: HOZRMSVNIKYCMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03933887

Procedure details

300 Parts of 1-acetylamino-2,5-dimethoxybenzene were introduced at about 5°C in 1500 parts of 95 % sulfuric acid while stirring, 127 Parts of bromine were added dropwise at about 5°C with outside cooling. The mixture was stirred at 20°C for about 3 hours, 6000 parts by volume of water were added dropwise (a temperature of 25°C is not to be exceeded), the precipitate was suction-filtered and dried. 381 parts of 1-acetylamino-2,5-dimethoxy-4-bromobenzene (=90.4 % of the theory) were obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[CH:7][C:6]=1[O:13][CH3:14])(=[O:3])[CH3:2].S(=O)(=O)(O)O.[Br:20]Br>O>[C:1]([NH:4][C:5]1[CH:10]=[C:9]([O:11][CH3:12])[C:8]([Br:20])=[CH:7][C:6]=1[O:13][CH3:14])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC1=C(C=CC(=C1)OC)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at 20°C for about 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
was suction-filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC1=C(C=C(C(=C1)OC)Br)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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